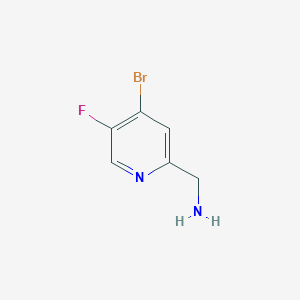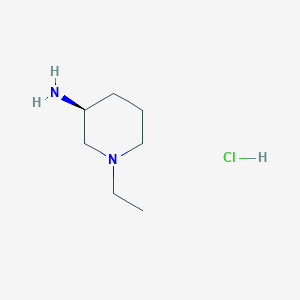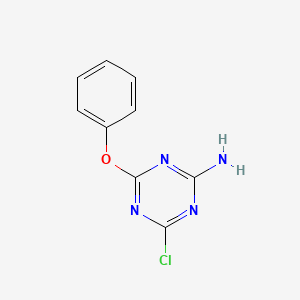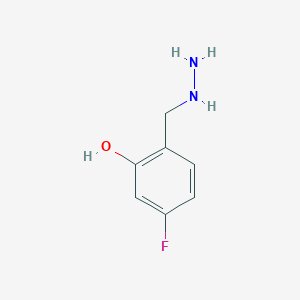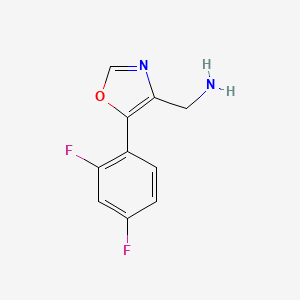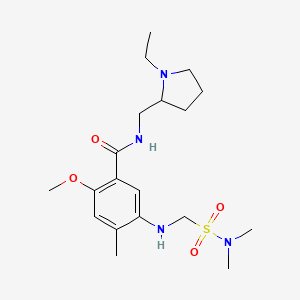
Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including a dimethylamino sulfonyl group, an ethyl pyrrolidinyl moiety, and methoxy and methyl substituents on the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylamino sulfonyl group through sulfonylation reactions. The ethyl pyrrolidinyl moiety can be introduced via nucleophilic substitution reactions, and the methoxy and methyl groups can be added through methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would undergo purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” include other benzamides with different substituents. Examples include:
- Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-methyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-ethyl-
Uniqueness
The uniqueness of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in research to explore new chemical reactions, biological interactions, and potential therapeutic applications.
Propiedades
Número CAS |
90763-28-3 |
|---|---|
Fórmula molecular |
C19H32N4O4S |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
5-(dimethylsulfamoylmethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23-9-7-8-15(23)12-20-19(24)16-11-17(14(2)10-18(16)27-5)21-13-28(25,26)22(3)4/h10-11,15,21H,6-9,12-13H2,1-5H3,(H,20,24) |
Clave InChI |
PNEYMXXDEAQOEF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)NCS(=O)(=O)N(C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)

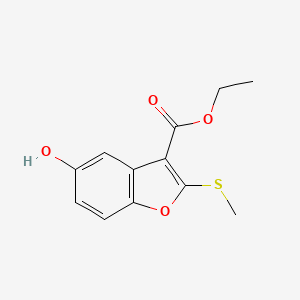
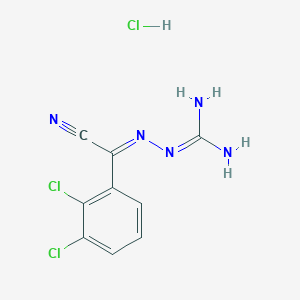
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
